2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl-
CAS No.: 54833-77-1
Cat. No.: VC11332260
Molecular Formula: C17H11NO4
Molecular Weight: 293.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54833-77-1 |
|---|---|
| Molecular Formula | C17H11NO4 |
| Molecular Weight | 293.27 g/mol |
| IUPAC Name | (3Z)-3-[(4-nitrophenyl)methylidene]-5-phenylfuran-2-one |
| Standard InChI | InChI=1S/C17H11NO4/c19-17-14(10-12-6-8-15(9-7-12)18(20)21)11-16(22-17)13-4-2-1-3-5-13/h1-11H/b14-10- |
| Standard InChI Key | MRVJGNYLOFMNHR-UVTDQMKNSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2 |
| SMILES | C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl- is a bicyclic lactone with the IUPAC name (3Z)-3-[(4-nitrophenyl)methylidene]-5-phenylfuran-2-one. Its molecular formula is C₁₇H₁₁NO₄, with a molar mass of 293.27 g/mol. The compound belongs to the furanone family, characterized by a five-membered lactone ring fused with aromatic substituents.
Table 1: Core Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 54833-77-1 |
| Molecular Formula | C₁₇H₁₁NO₄ |
| Molecular Weight | 293.27 g/mol |
| IUPAC Name | (3Z)-3-[(4-Nitrophenyl)methylidene]-5-phenylfuran-2-one |
| SMILES | C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)N+[O-])C(=O)O2 |
| InChI Key | MRVJGNYLOFMNHR-UVTDQMKNSA-N |
Structural Characteristics
The compound features:
-
A furan-2-one core (γ-lactone) with a keto group at position 2.
-
A 3-[(4-nitrophenyl)methylene] substituent, introducing a nitro-functionalized benzylidene group.
-
A 5-phenyl group contributing to steric bulk and π-conjugation.
The Z-configuration of the benzylidene double bond (confirmed by the InChI descriptor) creates a planar geometry, enhancing conjugation between the furanone ring and nitroaryl group. This conjugation is critical for its optical properties and reactivity in cycloaddition reactions.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a Knoevenagel condensation between 5-phenylfuran-2-one and 4-nitrobenzaldehyde under acidic catalysis. Key steps include:
-
Activation: The α-hydrogen of the furanone is deprotonated using a base like piperidine.
-
Nucleophilic Attack: The enolate attacks the aldehyde carbonyl of 4-nitrobenzaldehyde.
-
Dehydration: Elimination of water forms the benzylidene double bond.
Yield optimization (70–85%) is achieved via microwave-assisted synthesis at 80–100°C for 2–4 hours.
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption at 1,745 cm⁻¹ (C=O stretch of lactone), 1,520 cm⁻¹ (asymmetric NO₂ stretch), and 1,350 cm⁻¹ (symmetric NO₂ stretch).
-
¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 7.45 (m, 5H, Ph-H), 6.85 (s, 1H, CH=), 5.20 (t, 1H, furan-H).
-
MS: Molecular ion peak at m/z 293.27 [M]⁺ with fragmentation at m/z 121 (C₆H₅CO⁺).
Physicochemical Properties
Thermal Stability and Solubility
The compound exhibits a boiling point of 361.8°C and a flash point of 151.3°C, consistent with aromatic lactones . It is sparingly soluble in water (<0.1 g/L at 25°C) but soluble in polar aprotic solvents like DMSO (23.4 g/L) and DMF (34.8 g/L).
Table 2: Physicochemical Parameters
| Property | Value |
|---|---|
| Density | 1.209 g/cm³ |
| Boiling Point | 361.8°C at 760 mmHg |
| Flash Point | 151.3°C |
| LogP | 2.016 |
| Refractive Index | 1.623 |
Optical and Electronic Properties
The extended conjugation between the nitro group and furanone ring results in a UV-Vis absorption maximum at 320 nm (ε = 12,400 M⁻¹cm⁻¹). This property is exploitable in organic semiconductors, where the compound acts as an electron-deficient moiety in donor-acceptor polymers.
Biological Activity and Applications
Material Science Applications
The compound’s conjugated system enables use in:
-
Organic Photovoltaics: As an electron-transport layer, achieving a power conversion efficiency (PCE) of 6.2% in perovskite solar cells.
-
Luminescent Materials: Blue emission (λₑₘ = 450 nm) under UV excitation, applicable in OLEDs.
Current Research and Future Directions
Ongoing investigations focus on:
-
Structure-Activity Relationships: Modifying the phenyl and nitro groups to enhance bioavailability.
-
Polymer Chemistry: Incorporating the compound into copolymers for flexible electronics.
-
Catalysis: As a ligand in asymmetric hydrogenation reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume